Mirodenafil dihydrochloride is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. [] While its primary application is in the treatment of erectile dysfunction (ED), this report focuses on its broader scientific research implications, excluding details about drug use, dosage, and side effects.
Mirodenafil dihydrochloride is a pharmaceutical compound classified as a phosphodiesterase type 5 inhibitor, primarily used in the treatment of erectile dysfunction. It is marketed under the trade name Mvix in South Korea and is available in tablet form (50 mg and 100 mg) as well as orally dissolving films (50 mg) . Mirodenafil works by enhancing the effects of nitric oxide, which leads to increased blood flow to the penis during sexual stimulation, thereby facilitating an erection.
Mirodenafil was developed by SK Chemicals Life Science and belongs to a broader class of medications known as phosphodiesterase type 5 inhibitors. This class includes other well-known drugs such as sildenafil, tadalafil, avanafil, and vardenafil. These medications are commonly prescribed for erectile dysfunction and work by inhibiting the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells .
The synthesis of mirodenafil involves several key steps that can vary depending on the specific synthetic route chosen. Generally, it starts with the reaction of various starting materials to form intermediates that ultimately yield the final product. The initial synthetic routes have undergone modifications to enhance yield and safety.
For instance, one method utilizes ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid to produce a pyrazole derivative, which is then subjected to a series of reactions including N-methylation and amidation, leading to the formation of the desired compound .
The improved synthesis scheme incorporates environmentally friendly solvents and reagents, which significantly reduces potential toxic byproducts while achieving a higher yield of approximately 75% for mirodenafil citrate .
Mirodenafil has the molecular formula and a molar mass of approximately 531.67 g/mol . The compound's structure features a bicyclic core that contributes to its biological activity. The rigid central core is composed of a pyrazolopyrimidone moiety attached to a phenyl ring, while a bulky methylpiperazine-sulfonyl fragment enhances its pharmacological properties.
The crystal structure of mirodenafil dihydrochloride exhibits monoclinic symmetry with specific unit cell parameters. Detailed crystallographic studies have shown that the compound forms rod-shaped crystals with distinct refractive indices, which influence its solubility and bioavailability .
The synthesis of mirodenafil involves multiple chemical reactions:
These reactions are carefully controlled to optimize yield while minimizing environmental impact .
Mirodenafil dihydrochloride is typically presented as a white to beige powder with high purity levels (≥98% HPLC) . Its solubility characteristics are crucial for its bioavailability; thus, formulation strategies often focus on enhancing solubility through various excipients.
Mirodenafil is primarily used in clinical settings for treating erectile dysfunction. Its development represents an advancement in therapeutic options available for patients suffering from this condition. Additionally, ongoing research is exploring its potential applications in other areas related to vascular health due to its mechanism involving cyclic guanosine monophosphate modulation .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3